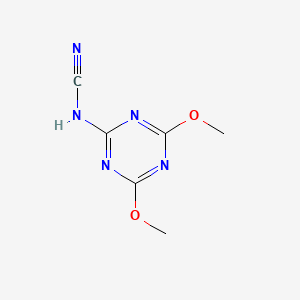
(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide is an organic compound that belongs to the triazine family. It is known for its role in various chemical reactions, particularly in the synthesis of amides and esters. This compound is widely used in organic chemistry due to its efficiency as a coupling reagent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide can be synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with cyanamide. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the substitution of the chlorine atom with the cyanamide group.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the cyanamide group is replaced by other nucleophiles.
Condensation Reactions: It is commonly used in the condensation of carboxylic acids and amines to form amides.
Esterification Reactions: The compound can also facilitate the esterification of carboxylic acids with alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like triethylamine and solvents such as tetrahydrofuran.
Condensation: Reagents include carboxylic acids and amines, with the reaction typically carried out in tetrahydrofuran.
Esterification: Alcohols and carboxylic acids are used, with the reaction often conducted in methanol or ethanol.
Major Products Formed
Amides: Formed from the condensation of carboxylic acids and amines.
Esters: Produced from the esterification of carboxylic acids with alcohols.
Aplicaciones Científicas De Investigación
(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: Employed in the modification of biomolecules, such as the synthesis of peptide bonds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines or alcohols to form amides or esters, respectively. The process typically involves the formation of an active ester, which is highly reactive and facilitates the coupling reaction.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used as a coupling reagent.
Uniqueness
This compound is unique due to its high efficiency and versatility in facilitating various organic reactions. Its ability to activate carboxylic acids and form reactive intermediates makes it a valuable reagent in both research and industrial applications.
Propiedades
Número CAS |
103008-67-9 |
|---|---|
Fórmula molecular |
C6H7N5O2 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(4,6-dimethoxy-1,3,5-triazin-2-yl)cyanamide |
InChI |
InChI=1S/C6H7N5O2/c1-12-5-9-4(8-3-7)10-6(11-5)13-2/h1-2H3,(H,8,9,10,11) |
Clave InChI |
SBMOUWWARBILAJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=N1)NC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15251173.png)
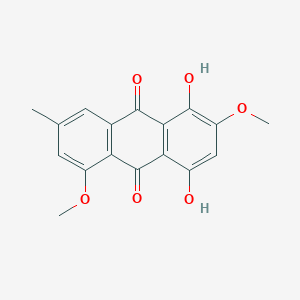

![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)

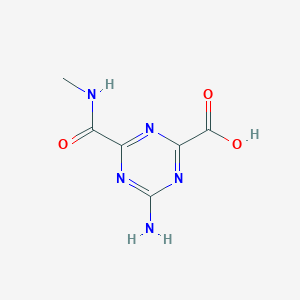

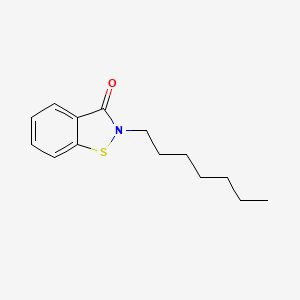
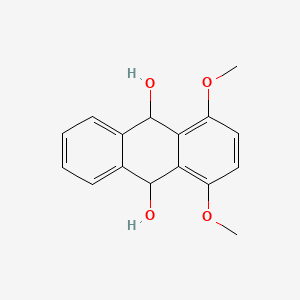
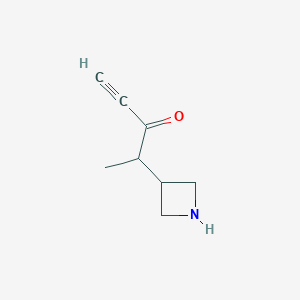
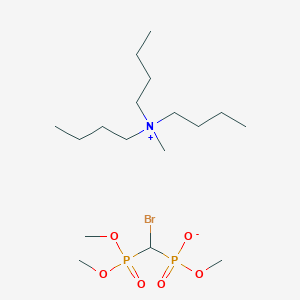

![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
